Source: 17β-Hydroxy-5α-androstane-3,11-dione is primarily synthesized in the adrenal glands and gonads. [] It can also be produced in other tissues, including the brain. []
Classification: 17β-Hydroxy-5α-androstane-3,11-dione belongs to the class of 11-oxygenated androgens. These androgens are characterized by the presence of a keto or hydroxyl group at the C11 position. []
Role in Scientific Research: 17β-Hydroxy-5α-androstane-3,11-dione is a key intermediate in androgen biosynthesis pathways. It is often used in scientific research to investigate:* Androgen metabolism and signaling: Researchers use 17β-Hydroxy-5α-androstane-3,11-dione to study the enzymes involved in androgen biosynthesis and the downstream effects of androgens on cellular processes. [, , , , , , , , , ]* Endocrine disruption: This compound can help assess the impact of environmental pollutants and other factors on hormone production and function. []* Development of novel therapies: Understanding the role of 17β-Hydroxy-5α-androstane-3,11-dione in androgen-related diseases may lead to the development of new treatments. [, ]* Comparative endocrinology: Investigating 17β-Hydroxy-5α-androstane-3,11-dione in different species provides insights into the evolution and diversity of endocrine systems. [, ]
11-Ketodihydrotestosterone is a potent androgenic steroid that is primarily produced in the adrenal glands. It is derived from 11-ketotestosterone through the enzymatic reduction of the keto group at the 11-position. This compound is closely related to other adrenal-derived steroids, such as 11β-hydroxyandrostenedione and adrenosterone, and plays a significant role in androgen signaling pathways.
The primary source of 11-ketodihydrotestosterone is the adrenal cortex, where it is synthesized from 11-ketotestosterone. The synthesis involves several enzymatic steps, primarily catalyzed by cytochrome P450 enzymes and reductases, which facilitate the conversion of precursor steroids into active androgens .
11-Ketodihydrotestosterone falls under the category of C19 steroids and is classified as an androgen. It functions as a prohormone, contributing to the pool of active androgens in the body, which includes testosterone and dihydrotestosterone. Its activity is mediated through binding to the androgen receptor, influencing various physiological processes such as growth, metabolism, and sexual function .
The synthesis of 11-ketodihydrotestosterone occurs through two main pathways:
Both pathways utilize specific enzymes that are predominantly expressed in adrenal tissues.
The key enzymes involved in the synthesis include:
The molecular formula for 11-ketodihydrotestosterone is . It features a steroid backbone with specific functional groups that define its biological activity.
The primary chemical reaction involving 11-ketodihydrotestosterone is its formation from 11-ketotestosterone through reduction. This reaction is reversible and can also lead to the conversion back to its keto form under certain conditions.
The reaction can be summarized as follows:
This reaction highlights the role of NADPH as a reducing agent in the enzymatic conversion process .
The mechanism of action for 11-ketodihydrotestosterone primarily involves its binding to the androgen receptor. Upon binding, it activates receptor-mediated gene expression that influences various biological processes such as:
Studies have shown that both 11-ketotestosterone and its derivative, 11-ketodihydrotestosterone, exhibit similar binding affinities to the androgen receptor as testosterone and dihydrotestosterone, indicating their potential role in androgen-dependent processes .
Relevant data indicate that these properties influence how effectively it can exert its biological effects within target tissues .
11-Ketodihydrotestosterone has garnered attention for its potential applications in:
Recent findings suggest that both 11-ketotestosterone and 11-ketodihydrotestosterone may play critical roles in regulating gene expression linked to prostate cancer progression .
The adrenal glands serve as the primary source of 11-oxygenated androgen precursors in humans, producing substantial quantities of 11β-hydroxyandrostenedione (11OHA4). Unlike dehydroepiandrosterone (DHEA) and DHEA sulfate (DHEAS), whose adrenal production is largely restricted to primates, 11-oxygenated androgens are observed across multiple mammalian species including pigs, guinea pigs, and non-human primates (baboons, chimpanzees) at circulating concentrations ranging from 0.1 to 10 nM [6]. In humans, 11OHA4 is one of the most abundant C19 steroids produced by the adrenal cortex, with plasma levels in healthy individuals measured at 8.69 ± 2.88 nmol/L (men) and 7.72 ± 2.85 nmol/L (women) – concentrations comparable to or exceeding those of traditional androgens like testosterone in certain physiological states [1] [6].
These steroids exhibit a circadian rhythm paralleling cortisol and demonstrate marked increases following adrenocorticotropic hormone (ACTH) stimulation, while being suppressed by dexamethasone administration. This regulatory pattern confirms their adrenal origin and ACTH dependence. Clinical studies involving adrenal suppression in prepubertal children with Kawasaki disease showed that methylprednisolone pulse therapy significantly reduced 11KT levels (0.39 nmol/L pre-treatment vs. 0.064 nmol/L post-treatment) and its immediate precursor 11β-hydroxytestosterone (11OHT), directly implicating adrenal activity in 11-oxygenated androgen production [7]. The significance of adrenal-derived 11-oxygenated androgens becomes particularly evident in conditions of adrenal hyperactivity, such as 21-hydroxylase deficiency (21OHD), where median 11-ketotestosterone (11KT) levels are 3.4-fold higher compared to controls [1] [7].
Table 1: Circulating Concentrations of Key 11-Oxygenated Androgens in Humans
Steroid | Healthy Individuals (nmol/L) | 21OHD Patients (nmol/L) | Fold Change |
---|---|---|---|
11β-Hydroxyandrostenedione | 8.69 ± 2.88 (men), 7.72 ± 2.85 (women) | Not reported | - |
11-Ketotestosterone | 1.66 [0.96–2.58]* | 5.66 [3.48–12.12]* | 3.4 |
11β-Hydroxytestosterone | 0.49 [0.30–0.67]* | 1.94 [0.69–3.41]* | 4.0 |
11-Ketoandrostenedione | 1.03 [0.67–1.40]* | 3.20 [1.93–4.76]* | 3.1 |
Median [interquartile range] [1]
The biosynthesis of 11-ketodihydrotestosterone (11KDHT) proceeds through two interconnected enzymatic pathways, both converging on the potent androgen 11-ketotestosterone (11KT) as a key intermediate. The canonical pathway initiates with the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11OHA4), catalyzed by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1). This enzyme, localized to the adrenal zonae fasciculata and reticularis, also mediates glucocorticoid synthesis (cortisol from 11-deoxycortisol; corticosterone from deoxycorticosterone), explaining its ACTH responsiveness [1] [7].
11OHA4 is subsequently oxidized to 11-ketoandrostenedione (11KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), an enzyme expressed widely in tissues including the kidney, colon, placenta, and prostate [7] [10]. The final step involves the 17β-reduction of 11KA4 to 11KT, primarily mediated by aldo-keto reductase 1C3 (AKR1C3). 11KT then undergoes 5α-reduction via steroid 5α-reductase (SRD5A1 or SRD5A2) to yield 11KDHT [1] [16].
An alternative backdoor pathway exists where 11KA4 can be directly reduced to 11-keto-5α-androstanedione (11K-5α-dione) by 5α-reductase before 17β-reduction by AKR1C3 to form 11KDHT, bypassing 11KT entirely. This pathway gains significance in tissues expressing high 5α-reductase activity [10]. Importantly, 11KDHT itself is more resistant to inactivation by 3α-hydroxysteroid dehydrogenases compared to dihydrotestosterone (DHT), potentially extending its biological half-life and activity within target tissues [1].
Table 2: Key Enzymes in 11KDHT Biosynthesis
Enzyme | Gene | Primary Reaction in Pathway | Tissue Localization |
---|---|---|---|
Cytochrome P450 11β-hydroxylase | CYP11B1 | Androstenedione → 11β-Hydroxyandrostenedione | Adrenal ZF/ZR |
11β-Hydroxysteroid Dehydrogenase Type 2 | HSD11B2 | 11β-Hydroxyandrostenedione → 11-Ketoandrostenedione | Kidney, Colon, Placenta, Prostate |
Aldo-Keto Reductase 1C3 | AKR1C3 | 11-Ketoandrostenedione → 11-Ketotestosterone | Liver, Prostate, Adrenal, Breast |
Steroid 5α-Reductase 1/2 | SRD5A1/2 | 11-Ketotestosterone → 11-Ketodihydrotestosterone | Prostate, Skin, Liver |
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5), plays a pivotal role in activating 11-oxygenated androgen precursors. Kinetic analyses reveal that AKR1C3 exhibits a strong substrate preference for 11-oxygenated substrates over classical androgens. The enzyme's catalytic efficiency (kcat/Km) for 11-ketoandrostenedione (11KA4) is 8-fold higher than for androstenedione (A4) and 24-fold higher than for 5α-androstanedione (5α-dione) [10]. This pronounced kinetic advantage positions the 11-oxygenated pathway as a highly efficient route for intratumoral androgen synthesis, particularly relevant in castration-resistant prostate cancer (CRPC).
The critical importance of the AKR1C3:17βHSD2 ratio in determining flux towards active androgens has been demonstrated through computational modeling and experimental systems. 17βHSD2 catalyzes the reverse, oxidative reaction (e.g., 11KT → 11KA4; DHT → 5α-dione). When AKR1C3 expression dominates, flux through the 11KA4 → 11KT → 11KDHT pathway is significantly favored over classical pathways due to AKR1C3's superior kinetics towards 11-oxygenated substrates. Conversely, high 17βHSD2 expression diverts precursors towards inactive oxidized forms [10]. This balance is clinically relevant, as microarray data shows the AKR1C3:17βHSD2 ratio is significantly increased in prostate tissue from patients undergoing androgen deprivation therapy (ADT) compared to benign tissue, and further elevated in CRPC. AKR1C3 overexpression is also linked to resistance to therapies like abiraterone and enzalutamide [10] [23].
Table 3: Kinetic Parameters of AKR1C3 for Androgen Substrates
Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·mM-1) | Relative Catalytic Efficiency |
---|---|---|---|---|
11-Ketoandrostenedione (11KA4) | 0.23 ± 0.02 | 15.8 ± 0.3 | 68,700 | 24.0 |
Androstenedione (A4) | 0.83 ± 0.12 | 7.1 ± 0.3 | 8,550 | 3.0 |
5α-Androstanedione (5α-dione) | 1.40 ± 0.20 | 4.0 ± 0.1 | 2,860 | 1.0 |
Adapted from [10]
The gonadal contribution to 11KDHT synthesis exhibits profound species-specific differences. In teleost fishes (e.g., trout, eels), the testes are the primary source of both 11KT and 11KDHT. Male trout exhibit substantially higher plasma 11KT concentrations than females (16.7 ± 3.2 nM vs. 0.5 ± 0.1 nM), confirming gonadal origin. Similarly, studies in Japanese eels demonstrate that 11KT and 11KDHT are major gonadal androgens, with eel testicular tissue expressing functional srd5a2a and srd5a2b isoforms capable of converting 11KT to 11KDHT [6] [8]. These 5α-reduced androgens activate eel androgen receptors (arα and arβ) and are crucial for spermatogenesis, male sexual behavior, and sex differentiation in fish [8] [9].
In stark contrast, humans and other primates exhibit minimal gonadal contribution to 11-oxygenated androgens. Serum 11KT concentrations are similar between males and females despite significantly higher testosterone in males, indicating adrenal rather than testicular origin [1] [6]. Furthermore, 11KDHT is undetectable in the plasma of healthy men and women despite measurable 11KT levels, suggesting either rapid tissue-specific metabolism or limited peripheral 5α-reduction under physiological conditions [8] [9]. This divergence highlights an evolutionary shift: While teleosts utilize gonadal 11-oxygenated androgens as primary androgens, primates rely on the adrenal for precursor synthesis, with peripheral activation occurring in target tissues via AKR1C3 and SRD5A. Notably, some mammals like pigs and guinea pigs also show detectable circulating 11-oxygenated androgens, though likely of adrenal origin similar to primates [6].
Table 4: Comparative 11-Oxygenated Androgen Profiles Across Species
Species/Sex | 11KT (nM) | 11KDHT (nM) | Major Production Site |
---|---|---|---|
Trout (Male) | 16.7 ± 3.2 | Detected | Testes |
Trout (Female) | 0.5 ± 0.1 | Not detected | - |
Human (Male) | ~1.7 | Undetectable | Adrenal Glands |
Human (Female) | ~1.6 | Undetectable | Adrenal Glands |
Rhesus Macaque (Male) | ~1.5 | Not reported | Adrenal Glands |
Baboon (Male) | ~2.0 | Not reported | Adrenal Glands |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7